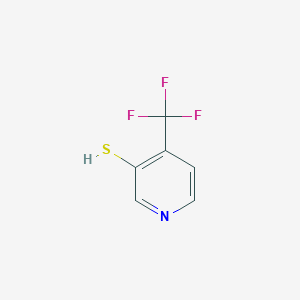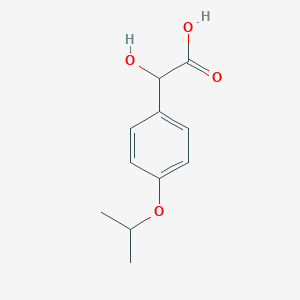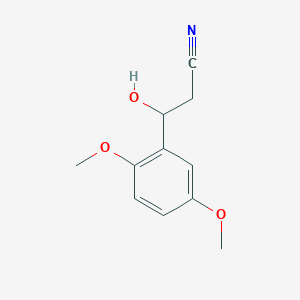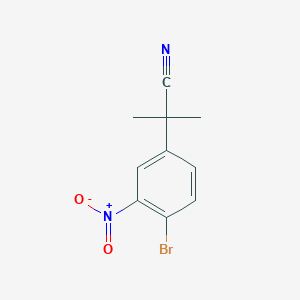
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is an organic compound characterized by the presence of a nitro group, a bromine atom, and a nitrile group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, using bromine or a bromine-containing compound.
Formation of Propionitrile: The nitrile group is introduced through a reaction involving a suitable nitrile precursor, such as acetonitrile, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
Reduction: 2-Methyl-2-(3-amino-4-bromophenyl)propionitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl compounds when used in Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and bromine groups play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(3-nitrophenyl)propionitrile: Lacks the bromine atom, leading to different reactivity and applications.
2-Methyl-2-(4-bromophenyl)propionitrile:
2-Methyl-2-(3-amino-4-bromophenyl)propionitrile: The nitro group is reduced to an amine, altering its reactivity and biological activity.
Uniqueness
2-Methyl-2-(3-nitro-4-bromophenyl)propionitrile is unique due to the presence of both nitro and bromine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
101184-74-1 |
|---|---|
Molekularformel |
C10H9BrN2O2 |
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
2-(4-bromo-3-nitrophenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H9BrN2O2/c1-10(2,6-12)7-3-4-8(11)9(5-7)13(14)15/h3-5H,1-2H3 |
InChI-Schlüssel |
RRQKQEQSHUYZET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)



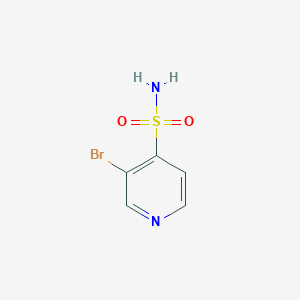
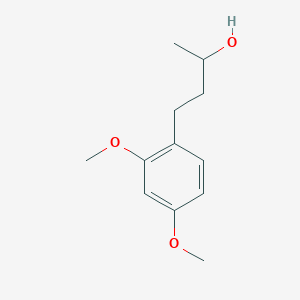

![(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
